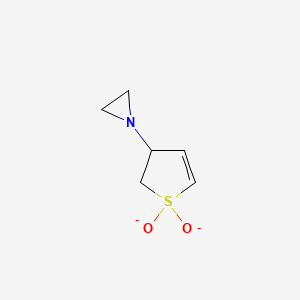
1-(1,1-Dioxido-2,3-dihydrothiophen-3-yl)aziridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,1-Dioxido-2,3-dihydrothiophen-3-yl)aziridine is a synthetic organic compound that belongs to the family of heterocyclic compounds It features a unique structure with a 1,1-dioxido-2,3-dihydrothiophene ring fused to an aziridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,1-dioxido-2,3-dihydrothiophen-3-yl)aziridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2,3-dihydrothiophene-1,1-dioxide with aziridine in the presence of a suitable catalyst. The reaction conditions often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(1,1-Dioxido-2,3-dihydrothiophen-3-yl)aziridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfone group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the aziridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of sulfides.
Substitution: Formation of substituted aziridines.
Scientific Research Applications
1-(1,1-Dioxido-2,3-dihydrothiophen-3-yl)aziridine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 1-(1,1-dioxido-2,3-dihydrothiophen-3-yl)aziridine involves its interaction with molecular targets through its reactive aziridine ring and sulfone group. These functional groups can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. The compound’s ability to undergo ring-opening reactions makes it a versatile intermediate in biochemical pathways.
Comparison with Similar Compounds
1-(1,1-Dioxido-2,3-dihydrothiophen-3-yl)aziridine can be compared with other similar compounds such as:
2-Chloro-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)acetamide: This compound also features a 1,1-dioxido-2,3-dihydrothiophene ring but differs in its functional groups and reactivity.
N-(1,1-Dioxido-2,3-dihydrothiophen-3-yl)formamide: Another related compound with different applications and chemical properties.
The uniqueness of this compound lies in its aziridine ring, which imparts distinct reactivity and potential for diverse applications.
Properties
Molecular Formula |
C6H9NO2S-2 |
|---|---|
Molecular Weight |
159.21 g/mol |
IUPAC Name |
1-(1,1-dioxido-2,3-dihydrothiophen-3-yl)aziridine |
InChI |
InChI=1S/C6H11NO2S/c8-10(9)4-1-6(5-10)7-2-3-7/h1,4,6,8-9H,2-3,5H2/p-2 |
InChI Key |
FCJXQQAIZWXDNK-UHFFFAOYSA-L |
Canonical SMILES |
C1CN1C2CS(C=C2)([O-])[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-1-(4-{[12-(Dodecyldisulfanyl)dodecyl]oxy}phenyl)-2-(4-hexylphenyl)diazene](/img/structure/B12576927.png)

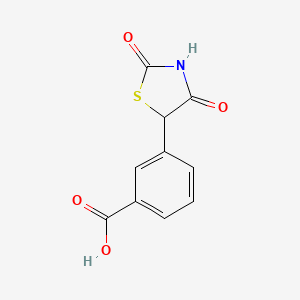

![2-{[4-(4,6-Diphenyl-1,3,5-triazin-2(1H)-ylidene)-3-oxocyclohexa-1,5-dien-1-yl]oxy}ethyl acetate](/img/structure/B12576943.png)

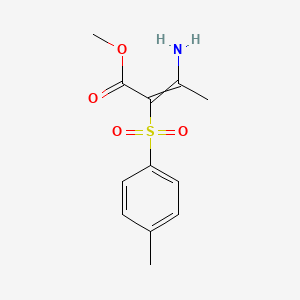
![4-[(Prop-2-yn-1-yl)oxy]but-2-en-1-ol](/img/structure/B12576967.png)

![2-Diazonio-1-[(2-methylidenebut-3-en-1-yl)oxy]buta-1,3-dien-1-olate](/img/structure/B12576979.png)
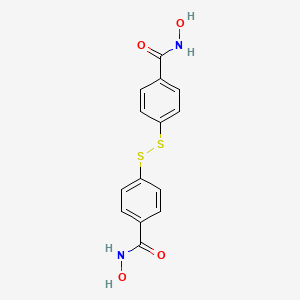
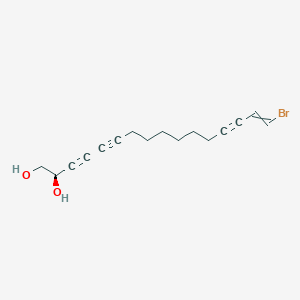
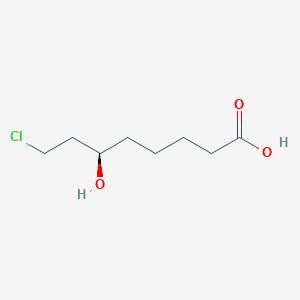
![12-{[7-Hydroxy-3-(2-hydroxyethyl)heptyl]oxy}dodecane-3,8-dione](/img/structure/B12577009.png)
